1-(2-Fluoroethyl)-3,5-dimethylpiperidine
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Overview
Description
1-(2-Fluoroethyl)-3,5-dimethylpiperidine is a fluorinated organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine typically involves the nucleophilic substitution reaction of 3,5-dimethylpiperidine with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.
Substitution: Compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluoroethyl)-3,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine: Lacks the methyl groups at positions 3 and 5, resulting in different chemical properties.
3,5-Dimethylpiperidine: Lacks the fluoroethyl group, affecting its reactivity and applications.
1-(2-Chloroethyl)-3,5-dimethylpiperidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: 1-(2-Fluoroethyl)-3,5-dimethylpiperidine is unique due to the presence of both the fluoroethyl group and the methyl groups at positions 3 and 5. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and a valuable tool in biological and medicinal research.
Properties
Molecular Formula |
C9H18FN |
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Molecular Weight |
159.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
KKWMUOMXJAACCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCF)C |
Origin of Product |
United States |
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